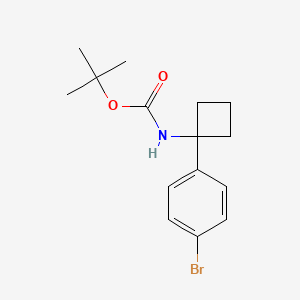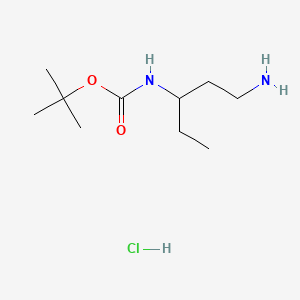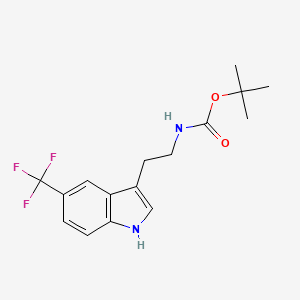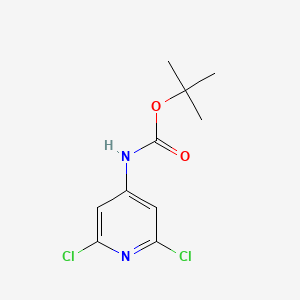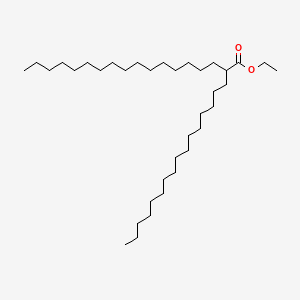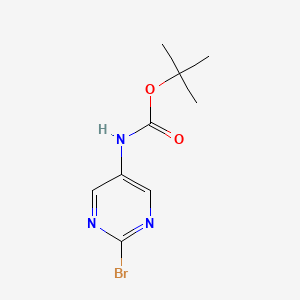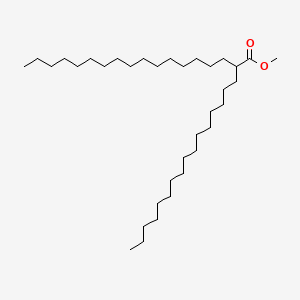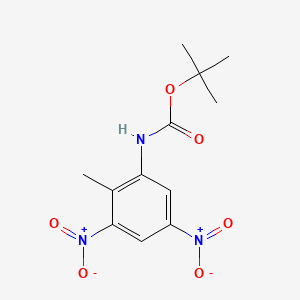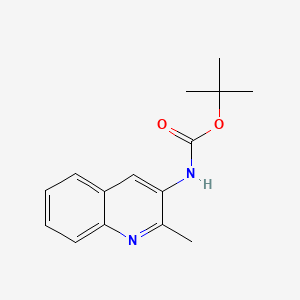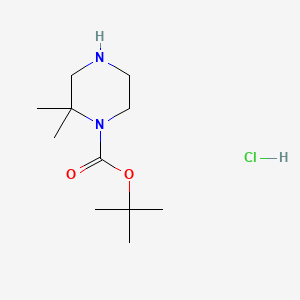
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting tert-butyl 2,2-dimethylpiperazine-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme:
- 2,2-Dimethylpiperazine + tert-Butyl chloroformate → tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate + HCl → this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Reductive Amination: The piperazine ring can undergo reductive amination to introduce additional substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reductive Amination: Utilizes reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Yield various substituted piperazine derivatives.
Hydrolysis: Produces 2,2-dimethylpiperazine-1-carboxylic acid.
Reductive Amination: Results in N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound for investigating the biological activity of piperazine-based drugs.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
- 2,2-Dimethylpiperazine
- tert-Butyl piperazine-1-carboxylate
Uniqueness
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl and dimethyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in other similar compounds.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBQSDOJMXWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-26-9 |
Source


|
| Record name | tert-butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
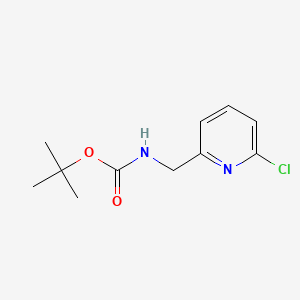
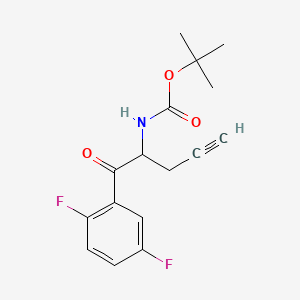
![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/new.no-structure.jpg)
